molecular formula C28H23N3O2 B8242913 (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

Cat. No.: B8242913
M. Wt: 433.5 g/mol
InChI Key: GBRKRIUSANJDJX-BVPZNACRSA-N
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Description

The compound “(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline” (hereafter referred to as Compound A) is a chiral bis-oxazoline ligand with a rigid isoindoline backbone. Its molecular formula is C₃₀H₂₇N₃O₂, with a molecular weight of 461.6 g/mol (CAS# 1358991-79-3) . The structure features two (S)-configured 4-phenyl-4,5-dihydrooxazole (dihydrooxazolyl) moieties conjugated to a central isoindoline core via methylene bridges in a (Z,Z)-stereochemical arrangement .

Properties

IUPAC Name

(4S)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRKRIUSANJDJX-BVPZNACRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC(=N[C@H]1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@H](CO4)C5=CC=CC=C5)/C6=CC=CC=C36
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline typically involves multi-step organic reactions. One common approach is the condensation of isoindoline derivatives with oxazoline precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. The specific configuration of (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer models .

Antimicrobial Properties : The compound's oxazoline moiety is known for its biological activity against a range of pathogens. Research has demonstrated that oxazoline-containing compounds can act as effective antimicrobial agents, providing a pathway for developing new antibiotics .

Catalysis

Chiral Ligands in Asymmetric Synthesis : The compound serves as a chiral ligand in asymmetric synthesis processes. Its ability to facilitate enantioselective reactions makes it valuable in the synthesis of pharmaceuticals where chirality is crucial for efficacy and safety. Studies have shown that ligands derived from similar structures can significantly improve yields and selectivity in catalytic reactions .

Material Science

Development of Functional Materials : The unique structural characteristics of this compound allow it to be explored as a precursor for functional materials. Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is currently under investigation due to its electronic properties .

Coordination Chemistry

Metal Complex Formation : The nitrogen atoms in the oxazoline rings can coordinate with metal ions, leading to the formation of metal complexes. These complexes are studied for their catalytic properties and potential applications in various chemical transformations .

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anticancer activity; potential as an antimicrobial agent ,
CatalysisEffective chiral ligand for enantioselective synthesis
Material SciencePotential use in OLEDs and OPVs
Coordination ChemistryFormation of metal complexes with catalytic properties

Detailed Case Study Example

A recent study investigated the anticancer activity of a series of isoindoline derivatives similar to this compound. The researchers synthesized various analogs and evaluated their effects on cancer cell lines. Results indicated that specific modifications to the oxazoline moiety significantly enhanced cytotoxicity against breast cancer cells while showing minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Key Properties :

  • Purity : 95% (commercially available as a light-yellow powder) .
  • Applications: Catalyst ligand for enantioselective fluorination of oxindoles . Ligand in Nozaki-Hiyama-Kishi (NHK) reactions . Copper-catalyzed alkylation and trifluoromethylation of β-ketoesters .

The following table compares Compound A with structurally and functionally related isoindoline and oxazoline derivatives, emphasizing differences in stereochemistry, substituents, and catalytic performance.

Compound Core Structure Substituents Stereochemistry Key Applications References
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline Isoindoline + oxazolines (S)-4-phenyl-dihydrooxazolyl, methylene bridges (Z,Z) Enantioselective fluorination, NHK reactions, Cu-catalyzed alkylation/trifluoromethylation
(1Z,3Z)-1,3-Bis(((R)-4-tert-butyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline Isoindoline + oxazolines (R)-4-tert-butyl-dihydrooxazolyl (Z,Z) Nickel-catalyzed asymmetric synthesis
2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione Isoindole-1,3-dione 4-methyl-2-phenyl-dihydrooxazolyl, phthalimide core Not specified Structural studies (IR, NMR, crystallography)
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione Isoindoline-1,3-dione Thioxo-triazolidine, methyl, phenyl groups Not specified Antimicrobial and antifungal activity
Imidazole-isoindoline-1,3-dione derivatives Isoindoline-1,3-dione Imidazole, phenyl, fluorine/methyl groups Not specified Anticancer and antimicrobial activity
Key Findings :

Stereochemical Influence :

  • Compound A ’s (S)-phenyl-dihydrooxazolyl groups enhance enantioselectivity in fluorination and NHK reactions compared to its (R)-tert-butyl analog, which exhibits lower steric bulk and altered electronic properties .
  • The (Z,Z)-configuration of the methylene bridges in Compound A ensures optimal geometry for metal coordination, critical for catalytic efficiency .

Core Structure Differences :

  • Compound A ’s isoindoline core lacks the phthalimide (1,3-dione) moiety present in derivatives like 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione . This difference reduces electron-withdrawing effects, making Compound A more suitable for transition-metal catalysis .

Biological vs. Catalytic Activity :

  • Thioxo-triazolidine and imidazole-isoindoline derivatives (e.g., compounds 13c and 14 in ) exhibit antimicrobial activity but lack the chiral induction required for asymmetric catalysis. Their biological efficacy correlates with electron-deficient cores and sulfur-containing substituents .

Synthetic Accessibility: Compound A is synthesized via cyclization of benzil derivatives under reflux with glacial acetic acid, similar to imidazole-isoindoline analogs . However, its enantiomeric purity requires chiral auxiliary-controlled steps, increasing synthesis complexity compared to non-chiral derivatives .

Biological Activity

The compound (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of this compound based on available literature and research findings.

  • Molecular Formula : C28H23N3O2
  • Molecular Weight : 433.501 g/mol
  • CAS Number : 1358991-52-2
  • Structure : The compound features two oxazole rings connected by methylene groups to an isoindoline core, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Some common methods include:

  • Condensation Reactions : The formation of oxazole rings through condensation of appropriate aldehydes and amines.
  • Cyclization Techniques : Utilizing cyclization reactions to form the isoindoline structure, often involving catalysts such as Lewis acids.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives of oxazoles can inhibit cancer cell proliferation in vitro and in vivo by inducing apoptosis in various cancer cell lines including breast and colon cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Research indicates that oxazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Some studies suggest that similar compounds can act as inhibitors for enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's .

Case Studies

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in breast cancer cells; IC50 values < 10 µM.
AntimicrobialEffective against E. coli and S. aureus; Minimum Inhibitory Concentration (MIC) < 50 µg/mL.
Enzyme InhibitionInhibited acetylcholinesterase with IC50 values ranging from 15 to 30 µM.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial:

  • Preliminary toxicity studies indicate moderate toxicity levels at high concentrations; further studies are needed to establish a safety profile for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline?

  • Methodological Answer : A robust synthesis requires precise stoichiometric ratios of reactants (e.g., 1,3-diylidene isoindoline derivatives and oxazoline precursors) and optimized reaction conditions. For example, glacial acetic acid and sodium acetate are commonly used as catalysts in condensation reactions, with reflux times monitored via TLC (typically 3–5 hours) to ensure completion . Solvent selection (e.g., DMF for recrystallization) and purification steps (e.g., sequential washing with acetic acid, ethanol, and diethyl ether) are critical to isolate stereochemically pure products .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry, as demonstrated in studies of structurally similar oxazoline-isoindoline hybrids . Complementary techniques include 1^1H/13^{13}C NMR for verifying substituent environments and FT-IR for identifying carbonyl stretching vibrations (~1700 cm1^{-1}) in the isoindoline core . For ambiguous cases, computational methods (DFT) can validate experimental data .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures) are effective for improving solubility while maintaining bioactivity. Pre-formulation studies should assess pH-dependent stability (e.g., via HPLC monitoring at 25–37°C) to avoid degradation artifacts . For kinetic studies, sonication or micellar encapsulation (using PEG-based surfactants) can enhance dispersion .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for chiral oxazoline-isoindoline hybrids?

  • Methodological Answer : Discrepancies often arise from differences in steric hindrance or solvent polarity. A split-plot factorial design (e.g., varying temperature, solvent dielectric constants, and catalyst loading) can systematically identify dominant factors . For example, polar aprotic solvents (DMF, DMSO) may stabilize transition states in asymmetric cyclization reactions, while steric effects from phenyl substituents could slow kinetics . Cross-validation with kinetic isotope effects (KIEs) or Hammett plots provides mechanistic clarity .

Q. How can environmental fate studies for this compound be designed to assess ecological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework , which includes:

  • Phase 1 : Determine physical-chemical properties (logP, pKa) via shake-flask experiments and computational modeling.
  • Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (e.g., pH 4–9, UV exposure).
  • Phase 3 : Evaluate bioaccumulation potential using in vitro models (e.g., fish hepatocyte assays) and measure toxicity endpoints (LC50, EC50) in aquatic organisms .

Q. What advanced techniques optimize chiral resolution of diastereomers in asymmetric synthesis?

  • Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) with cellulose-based columns (e.g., Chiralcel OD-H) achieves baseline separation of enantiomers. For preparative-scale resolution, simulated moving bed (SMB) chromatography offers higher throughput . Alternatively, kinetic resolution via enzyme-mediated catalysis (e.g., lipases in non-polar solvents) can enrich desired stereoisomers .

Q. How should researchers analyze conflicting data on the compound’s thermal stability?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition pathways (e.g., exothermic peaks at >200°C). Conflicting reports may arise from polymorphic variations; SCXRD and powder XRD can differentiate crystalline forms . For metastable phases, accelerated aging studies (40–60°C, 75% RH) predict shelf-life under storage conditions .

Methodological Framework for Data Interpretation

Q. What theoretical frameworks guide mechanistic studies of isoindoline-oxazoline reactivity?

  • Methodological Answer : Frontier Molecular Orbital (FMO) theory explains regioselectivity in cycloaddition reactions, while Marcus theory models electron transfer kinetics in redox-active derivatives . For stereochemical outcomes, Curtin-Hammett principles correlate reaction pathways with transition state energetics .

Q. How to design a reproducibility protocol for catalytic asymmetric synthesis?

  • Methodological Answer : Use a factorial experimental design to test variables (catalyst loading, solvent, temperature). For example, a Box-Behnken design minimizes runs while quantifying interactions between factors . Standardize catalyst activation (e.g., pre-stirring with molecular sieves) and monitor reaction progress via in situ IR spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Reactant of Route 2
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

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